4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
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Overview
Description
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a synthetic organic compound known for its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves a multi-step process, which includes the formation of intermediate compounds and their subsequent reactions. The key steps include:
Formation of 4-allyl-4-(4-chlorophenyl)thiazole: : This can be achieved through the reaction of 4-chloroaniline with allyl bromide, followed by cyclization with sulfur and carbon disulfide to form the thiazole ring.
Formation of Hydrazono Intermediate: : The 4-allyl-4-(4-chlorophenyl)thiazole is then reacted with hydrazine to form the hydrazono derivative.
Addition of Phenol Group: : Finally, the hydrazono intermediate is reacted with 4-hydroxybenzaldehyde to introduce the phenol group and complete the synthesis of this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar routes but optimized for higher yields and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as chromatography and recrystallization to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced thiazole or phenol derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the allyl side chain or the chlorophenyl group, forming a variety of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction might result in the formation of reduced phenol compounds.
Scientific Research Applications
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol has numerous scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Investigated for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its therapeutic potential, particularly in drug discovery and development, targeting specific molecular pathways and disease models.
Industry: : Utilized in the production of specialty chemicals, materials science, and as intermediates in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The exact mechanism of action of 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes, receptors, or DNA, affecting biochemical pathways and cellular processes. For example, in its antimicrobial activity, the compound might inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: : Compounds containing the thiazole ring, such as 2-aminothiazole, which exhibit similar biological activities.
Phenolic Compounds: : Such as phenol and its derivatives, known for their antioxidant and antimicrobial properties.
Hydrazono Compounds: : Including hydrazones like isoniazid, used as antitubercular agents.
Uniqueness
What sets 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol apart is its combination of functional groups, offering a unique set of chemical reactivity and biological activity. The presence of the thiazole ring, chlorophenyl group, and phenol moiety in a single molecule provides a versatile platform for developing new chemical entities with diverse applications.
Exploring this compound further could lead to novel discoveries and advancements in various scientific fields
Properties
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-11-23-18(15-5-7-16(20)8-6-15)13-25-19(23)22-21-12-14-3-9-17(24)10-4-14/h2-10,12-13,24H,1,11H2/b21-12-,22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAMJKVRJWZQQ-XIVPUQJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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